molecular formula C17H15N3O4 B2900114 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea CAS No. 1351605-20-3

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Katalognummer B2900114
CAS-Nummer: 1351605-20-3
Molekulargewicht: 325.324
InChI-Schlüssel: CCXOQMBJYSOHAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, also known as BDIU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BDIU is a urea derivative that has been synthesized through a series of chemical reactions, and its structure has been characterized using various spectroscopic techniques.

Wirkmechanismus

The exact mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is not fully understood. However, it has been proposed that this compound exerts its anti-cancer and anti-angiogenic effects by inhibiting the activity of various enzymes involved in the regulation of cell growth and angiogenesis. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the breakdown of extracellular matrix proteins. MMPs are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. Inhibition of MMP activity by this compound may lead to the suppression of tumor growth and angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including MMPs, cyclooxygenase-2 (COX-2), and phosphodiesterase-5 (PDE-5). Inhibition of these enzymes may lead to the suppression of tumor growth, inflammation, and angiogenesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, making it a promising candidate for the development of new anti-cancer and anti-inflammatory drugs. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the study of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea. One of the areas of interest is the development of new analogs of this compound with improved solubility and bioavailability. Another area of interest is the investigation of the potential applications of this compound in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.

Synthesemethoden

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea involves a multi-step reaction sequence starting from commercially available chemicals. The first step involves the preparation of 1,2-benzodioxole-5-carboxylic acid, which is then converted into 1,2-benzodioxole-5-carboxylic acid hydrazide. The next step involves the reaction of 1,2-benzodioxole-5-carboxylic acid hydrazide with 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, which leads to the formation of the key intermediate, this compound. The final step involves the purification of the compound using column chromatography. The overall yield of the synthesis is around 30%.

Wissenschaftliche Forschungsanwendungen

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-tumor, and anti-angiogenic properties. This compound has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the proliferation of endothelial cells, which play a crucial role in the formation of new blood vessels, a process known as angiogenesis. In addition, this compound has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Eigenschaften

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-16-13-7-11(2-1-10(13)5-6-18-16)19-17(22)20-12-3-4-14-15(8-12)24-9-23-14/h1-4,7-8H,5-6,9H2,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXOQMBJYSOHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.